Bis(2-(2-ethoxyethoxy)ethyl) phthalate

Description

Overview of Phthalate (B1215562) Esters in Contemporary Environmental Chemistry Research

Phthalate esters, commonly known as phthalates, are a class of synthetic organic chemicals produced by reacting phthalic anhydride (B1165640) with an alcohol. sapub.org They are primarily used as plasticizers, which are additives that increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). sapub.orgwikipedia.org Phthalates can constitute a significant portion of plastic products, ranging from 1% to 40% by weight. wikipedia.org Due to their widespread use in numerous consumer and industrial products—including food packaging, construction materials, cosmetics, and medical devices—phthalates have become ubiquitous in the environment. frontiersin.orgnih.govnih.gov

The environmental prevalence of phthalates is a major focus of contemporary chemical research for several reasons. frontiersin.orgnih.gov Since they are not chemically bound to the plastic polymer, they can leach, migrate, or evaporate from products into the air, water, soil, and dust. sapub.org This constant release leads to measurable concentrations in various environmental compartments worldwide. frontiersin.orgnih.gov For instance, bis(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) are frequently identified as primary phthalate pollutants. nih.gov

A significant area of research is their classification as endocrine-disrupting chemicals (EDCs). iwaponline.com Many studies investigate their potential to interfere with the body's hormonal systems. sapub.org Furthermore, the environmental fate and transport of phthalates are actively studied, including their biodegradation processes, which are primarily aerobic. nih.gov Research also focuses on their removal from wastewater, with combined treatment technologies showing high efficiency. nih.gov The consistent detection of phthalates and their metabolites in diverse ecosystems has led environmental agencies like the U.S. Environmental Protection Agency (USEPA) to classify some, like DEHP, as priority pollutants. iwaponline.com

Significance of Bis(2-(2-ethoxyethoxy)ethyl) Phthalate in Specific Research Contexts

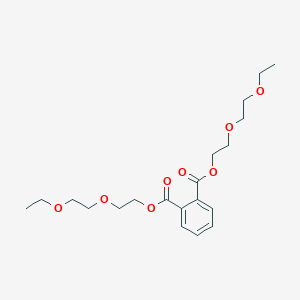

This compound, a specific type of phthalate ester, holds particular significance in certain research areas due to its unique structure and properties. Its chemical formula is C20H30O8, and it is identified by the CAS number 117-85-1. nih.gov Unlike more common phthalates such as DEHP, this compound contains ether linkages in its ester side chains, which influences its physicochemical properties and potential applications.

Table 1: Physicochemical Properties of this compound

The significance of this compound in research is often linked to its use as a plasticizer and its subsequent detection in environmental and biological samples. While not as extensively studied as DEHP, its presence is a subject of interest in studies aiming to create a comprehensive profile of phthalate contamination. Research efforts focus on developing precise analytical methods for its detection and quantification. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to identify its presence in various matrices, including water and consumer products. researchgate.netmdpi.com

Research findings have documented the occurrence of various phthalates in different environmental settings. The detection of specific phthalates like this compound helps researchers understand the distribution patterns and potential sources of these less common plasticizers.

Table 2: Research Findings on Phthalate Detection in Environmental Samples

The study of this compound contributes to the broader understanding of how different types of phthalates behave in the environment and their potential as markers for specific industrial activities or plastic types. Its classification as a potential endocrine-disrupting compound further underscores its importance in environmental health research. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

bis[2-(2-ethoxyethoxy)ethyl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O8/c1-3-23-9-11-25-13-15-27-19(21)17-7-5-6-8-18(17)20(22)28-16-14-26-12-10-24-4-2/h5-8H,3-4,9-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTZODIETZQWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151660 | |

| Record name | Bis(2-(2-ethoxyethoxy)ethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-85-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis[2-(2-ethoxyethoxy)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(2-ethoxyethoxy)ethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbitol phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-(2-ethoxyethoxy)ethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-(2-ethoxyethoxy)ethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-(2-ethoxyethoxy)ethyl) phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF6D6R3C6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Bis 2 2 Ethoxyethoxy Ethyl Phthalate

Established Synthetic Routes to Bis(2-(2-ethoxyethoxy)ethyl) Phthalate (B1215562)

The primary and most conventional method for the industrial production of Bis(2-(2-ethoxyethoxy)ethyl) phthalate is through the direct esterification of phthalic anhydride (B1165640) with 2-(2-ethoxyethoxy)ethanol. This process is a cornerstone of phthalate manufacturing, characterized by a two-step reaction pathway.

Esterification Reaction Pathways

The synthesis of this compound from phthalic anhydride and 2-(2-ethoxyethoxy)ethanol proceeds through two sequential esterification reactions. The initial reaction involves the rapid, and often uncatalyzed, formation of the monoester, mono-[2-(2-ethoxyethoxy)ethyl] phthalate. This is followed by a second, slower esterification of the monoester with another molecule of 2-(2-ethoxyethoxy)ethanol to yield the desired diester, this compound. researchgate.netresearchgate.net

Step 1: Monoesterification C₆H₄(CO)₂O + HOCH₂CH₂OCH₂CH₂OC₂H₅ → C₆H₄(COOCH₂CH₂OCH₂CH₂OC₂H₅)(COOH)

Step 2: Diesterification C₆H₄(COOCH₂CH₂OCH₂CH₂OC₂H₅)(COOH) + HOCH₂CH₂OCH₂CH₂OC₂H₅ → C₆H₄(COOCH₂CH₂OCH₂CH₂OC₂H₅)₂ + H₂O

The removal of water is crucial to drive the equilibrium of the second reaction towards the formation of the final product. researchgate.net This is typically achieved by conducting the reaction at elevated temperatures and often with the use of azeotropic distillation.

Catalytic Systems in this compound Synthesis

The second esterification step generally requires a catalyst to proceed at an industrially viable rate. researchgate.net A variety of catalytic systems have been developed for phthalate ester synthesis, and these can be broadly categorized into acid catalysts and metal-based catalysts.

Acid Catalysts: Strong protic acids are traditionally used as catalysts in phthalate production. These include:

Sulfuric acid (H₂SO₄): A common and cost-effective catalyst. researchgate.net

p-Toluenesulfonic acid (p-TSA): Another widely used acid catalyst. researchgate.net

Methane sulfonic acid (MSA): An alternative strong acid catalyst. researchgate.net

While effective, these catalysts can sometimes lead to side reactions and may require a neutralization step during product purification. google.com

Metal-Based Catalysts: Organometallic compounds, particularly those based on tin and titanium, are also extensively used as esterification catalysts. google.comnih.gov

Tetraalkyl titanates: Compounds such as tetraisopropyl titanate and tetrabutyl titanate are effective catalysts that can lead to high purity products. google.com

Tin compounds: Various tin-based catalysts, including organotin compounds, have shown high activity in esterification and transesterification reactions for producing phthalates and terephthalates. nih.govdoi.org

The choice of catalyst can influence reaction times, temperatures, and the final purity of the product.

Investigation of Novel Synthetic Strategies for this compound

While direct esterification remains the dominant industrial method, research into more sustainable and efficient synthetic routes is ongoing. For phthalate esters in general, two promising areas of investigation are the use of solid acid catalysts and transesterification reactions.

Solid Acid Catalysts: To overcome the separation and corrosion issues associated with liquid acid catalysts, solid acid catalysts have been explored. These materials, such as heteropolyacids and zeolites, offer the potential for easier catalyst recovery and recycling, contributing to a greener manufacturing process. epa.gov For instance, heteropolyacids have demonstrated high activity in the esterification of phthalic anhydride with various alcohols. epa.gov While specific studies on their use for this compound are not readily available, their success with other phthalates suggests they could be a viable alternative.

Transesterification Reactions: Transesterification, or the exchange of the alcohol group of an ester, presents another potential synthetic route. This could involve reacting a different phthalate ester, such as dimethyl phthalate, with an excess of 2-(2-ethoxyethoxy)ethanol in the presence of a suitable catalyst. This method is particularly relevant in the context of chemical recycling, where waste polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) can be depolymerized and the resulting monomers used to produce new esters. nih.govresearchgate.netresearchgate.net For example, the alcoholysis of PET followed by esterification with specific alcohols is a known method for producing other phthalate and terephthalate plasticizers. nih.govdoi.org

Derivatization and Structural Modification Studies of this compound Analogues

There is a lack of specific scientific literature detailing the derivatization and structural modification of this compound itself. However, research into the modification of the broader class of phthalate esters is undertaken for various purposes, including the development of novel plasticizers with improved properties or reduced environmental impact.

Studies on analogous compounds often focus on altering the alcohol or the phthalic acid moiety. For instance, the synthesis of terephthalate esters, which are isomers of phthalates, is a major area of research, driven by the search for alternative plasticizers. doi.org The modification of the side chains can also be explored to influence the physical and chemical properties of the resulting ester.

It is plausible that the ether linkages in the side chains of this compound could be a site for specific chemical modifications, although no such studies have been found in the reviewed literature.

Advanced Analytical Techniques for Bis 2 2 Ethoxyethoxy Ethyl Phthalate Quantification and Characterization

Chromatographic Separations in Bis(2-(2-ethoxyethoxy)ethyl) Phthalate (B1215562) Analysis

Chromatographic techniques, particularly gas and liquid chromatography, are fundamental in the separation of Bis(2-(2-ethoxyethoxy)ethyl) phthalate from complex matrices. mdpi.com These methods are often the primary step before spectrometric identification and quantification.

Gas Chromatography (GC) Methodologies for this compound

Gas chromatography is a widely utilized technique for the analysis of phthalate esters due to its high resolution and sensitivity. restek.com The method involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. restek.com

The following table summarizes the performance of various stationary phases in the analysis of a mixture of 37 phthalates.

| Stationary Phase | Performance Highlights | Reference |

| Rtx-440 | Excellent resolution of complex phthalate mixtures. | restek.comgcms.cz |

| Rxi-XLB | Superior separation of co-eluting peaks. | restek.comgcms.cz |

| Rxi-5ms | Co-elution of bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate. | restek.comgcms.cz |

| Rtx-50 | Co-elution of bis(2-ethylhexyl) phthalate and butyl benzyl (B1604629) phthalate. | restek.comgcms.cz |

| Rxi-35Sil MS | Changes in elution order for several phthalate pairs. | gcms.cz |

| Rtx-CLPesticides | Not specified for this compound. | restek.comgcms.cz |

| Rtx-CLPesticides2 | Co-elution of bis(2-ethoxyethyl) phthalate and di-n-pentyl phthalate. | restek.comgcms.cz |

This table is based on a study that analyzed a mixture of 37 different phthalates.

While specific retention time data for isomers of this compound is not extensively detailed in the provided search results, the analysis of phthalate isomers in general is a key aspect of GC methodologies. For example, a study noted the elution order of bis(4-methyl-2-pentyl) phthalate isomers on different stationary phases. gcms.cz The retention time of a compound is a characteristic feature under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate, and column dimensions) and is crucial for its identification. gcms.cz The retention time for this compound has been reported in a study analyzing 37 phthalates on various columns. gcms.cz

The table below shows the retention time for this compound on different GC columns from a comprehensive study.

| GC Column | Retention Time (minutes) | Reference |

| Rtx-440 | 30.233 | gcms.cz |

| Rxi-XLB | 28.434 | gcms.cz |

| Rxi-5ms | 24.879 | gcms.cz |

| Rtx-50 | 32.942 | gcms.cz |

| Rxi-35Sil MS | 31.252 | gcms.cz |

| Rtx-CLPesticides | 23.995 | gcms.cz |

| Rtx-CLPesticides2 | 28.681 | gcms.cz |

Retention times are specific to the conditions used in the cited study.

Liquid Chromatography (LC) Applications for Phthalate Esters

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of phthalate esters, particularly for less volatile compounds or those that are thermally labile. tandfonline.compjoes.comtandfonline.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com This method is frequently used for the determination of phthalates in various matrices, including water and beverages. tandfonline.compjoes.comtandfonline.comthermofisher.com

For instance, HPLC with UV detection has been successfully employed for the simultaneous determination of 19 phthalate compounds in drinking water. thermofisher.com In another study, HPLC was used to analyze phthalate esters in Dutch river water, with results showing good agreement with GC analysis. tandfonline.com The use of HPLC can be less time-consuming than GC for certain applications. tandfonline.com

Spectrometric Identification of this compound

Following chromatographic separation, spectrometric techniques are essential for the definitive identification and quantification of this compound.

Mass Spectrometry (MS) in this compound Detection

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a highly sensitive and specific method for the detection of phthalates. oregonstate.eduthermofisher.comnih.gov GC-MS combines the separation power of GC with the mass analysis capabilities of MS, providing detailed structural information about the analyte. oregonstate.eduthermofisher.comnih.gov In a typical GC-MS analysis, the effluent from the GC column is introduced into the ion source of the mass spectrometer, where molecules are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint for identification.

A GC-MS method was developed for the analysis of 31 phthalates, including alternative plasticizers, without the need for derivatization steps. oregonstate.edu This robust method is applicable to various sample matrices. oregonstate.edu The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity for detecting low levels of phthalate esters. thermofisher.com While hydrogen gas can be used as an alternative carrier gas to helium in GC-MS analysis of some phthalates without significantly altering the mass spectral pattern, specific data for this compound was not provided in the search results. shimadzu.com

Fast atom bombardment mass spectrometry (FAB-MS) has also been utilized for the analysis of intact conjugated metabolites of phthalates, demonstrating its utility for more complex biological samples. nih.govnih.gov

Sample Preparation and Extraction Protocols for this compound in Environmental Matrices

The accurate quantification of this compound in environmental samples is highly dependent on the efficiency of the sample preparation and extraction protocols. These steps are crucial for isolating the target analyte from the complex sample matrix and concentrating it to a level suitable for instrumental analysis.

The choice of extraction method and solvent is dictated by the nature of the sample matrix (e.g., water, soil, sediment, biota). For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction and ultrasonic extraction. The solvent system is critical for achieving high extraction efficiencies. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like acetone (B3395972) or methylene (B1212753) chloride is often employed to effectively extract phthalates with a wide range of polarities. epa.gov

For aqueous samples, liquid-liquid extraction (LLE) using a non-polar solvent such as methylene chloride or hexane is a traditional approach. However, solid-phase extraction (SPE) has gained popularity due to its lower solvent consumption, higher sample throughput, and reduced potential for emulsion formation. Various sorbents can be used in SPE cartridges, with C18 (octadecyl) being a common choice for trapping non-polar compounds like phthalates from water samples.

It is important to note that the extraction efficiency can be influenced by the physicochemical properties of the specific phthalate. For instance, longer-chain phthalates have a greater tendency to adsorb to glassware, which can lead to lower recovery rates if proper precautions are not taken. epa.gov

| Matrix | Extraction Technique | Typical Solvents | Key Considerations |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction | Hexane/Acetone (1:1), Methylene Chloride/Acetone (1:1) | The organic matter content and particle size of the solid matrix can influence extraction efficiency. |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Methylene Chloride, Hexane (for LLE); C18 cartridges (for SPE) | pH of the water sample is critical; phthalates can hydrolyze under acidic (pH < 5) or basic (pH > 7) conditions. epa.gov |

| Biota | Homogenization followed by extraction | Acetonitrile, Hexane | The presence of lipids can interfere with the extraction and analysis, often requiring a cleanup step. |

This table provides a general overview of common extraction techniques. The optimal method may vary depending on specific sample characteristics and analytical goals.

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the GC-MS analysis. These interferences can mask the analyte signal, cause ion suppression, or damage the analytical column.

For extracts from complex matrices like soil, sediment, and biological tissues, cleanup is particularly critical. Common cleanup techniques include:

Adsorption Chromatography: This involves passing the extract through a column packed with an adsorbent material like Florisil, silica (B1680970) gel, or alumina (B75360). These materials can retain polar interfering compounds while allowing the less polar phthalates to pass through. For instance, methods using alumina and Florisil cartridges have been shown to quantitatively recover this compound. epa.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective for removing large molecules like lipids and humic substances from the sample extract.

Solid-Phase Extraction (SPE): SPE can also be used for cleanup by selecting a sorbent that selectively retains either the analyte or the interferences.

The choice of cleanup method depends on the nature of the interferences and the target analyte. It is often necessary to optimize the cleanup procedure for each type of sample matrix to achieve the best results.

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and quality assurance (QA) are essential for generating reliable and defensible data in the analysis of this compound. These procedures ensure the accuracy, precision, and sensitivity of the analytical method.

The detection limit (LOD) and quantitation limit (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For GC-MS analysis of phthalates, LODs and LOQs are typically determined by analyzing a series of standard solutions of decreasing concentrations or through the analysis of spiked samples. These limits are influenced by several factors, including the sensitivity of the instrument, the efficiency of the sample preparation and extraction, and the level of background contamination.

The following table presents examples of method detection limits (MDLs) for various phthalate esters in water, as reported in a GC-MS method. While a specific MDL for this compound is not listed in the provided example, the data for other phthalates illustrate the typical range of detection capabilities.

| Compound | Method Detection Limit (MDL) in Water (µg/L) |

| Dimethyl phthalate | 1.0 |

| Diethyl phthalate | 0.5 |

| Di-n-butyl phthalate | 0.5 |

| Butyl benzyl phthalate | 1.0 |

| Bis(2-ethylhexyl) phthalate | 0.5 |

| Di-n-octyl phthalate | 1.0 |

Data adapted from a representative GC-MS method for phthalate analysis. oregonstate.edu The MDL for a specific analyte can vary depending on the matrix and analytical conditions.

A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, which can lead to background contamination and interfere with the accurate measurement of low levels of phthalates in samples. Phthalates are commonly found in plastics, solvents, and other laboratory materials.

To minimize interference and contamination, a strict quality control regimen is necessary. This includes:

Use of high-purity solvents and reagents: All solvents and reagents should be checked for phthalate contamination before use.

Thorough cleaning of glassware: Glassware should be meticulously cleaned to remove any residual phthalates. This may involve washing with detergents, rinsing with high-purity solvents, and baking at high temperatures. epa.gov Simple rinsing is often insufficient. epa.gov

Minimizing the use of plastic materials: Whenever possible, glass and stainless steel should be used instead of plastic labware.

Analysis of procedural blanks: A procedural blank, which is a sample containing no analyte that is carried through the entire sample preparation and analysis procedure, should be analyzed with each batch of samples. This helps to identify and quantify any background contamination.

Use of surrogate standards: A surrogate standard, which is a compound that is chemically similar to the target analyte but not expected to be present in the sample, is added to each sample before extraction. The recovery of the surrogate provides a measure of the efficiency of the sample preparation process for each individual sample.

By implementing these control measures, the risk of interference and contamination can be significantly reduced, leading to more accurate and reliable results in phthalate research.

No Data Available for Environmental Presence of this compound

Therefore, it is not possible to provide a detailed article on its occurrence in aquatic, terrestrial, or atmospheric compartments, nor to describe its global and regional distribution patterns or specific sources and release pathways into the environment.

General information exists for the broader class of chemicals known as phthalates, with extensive research available for more common compounds such as Bis(2-ethylhexyl) phthalate (DEHP). However, this information is not directly applicable to this compound, and per the user's specific instructions, details on other compounds are to be excluded.

Environmental Fate and Transformation Mechanisms of Bis 2 2 Ethoxyethoxy Ethyl Phthalate

Biodegradation Pathways of Phthalate (B1215562) Esters: Applicability to Bis(2-(2-ethoxyethoxy)ethyl) Phthalate

Biodegradation is a primary pathway for the removal of phthalate esters from the environment. nih.gov This process is carried out by a diverse range of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions. nih.govnih.gov The general mechanism involves the initial hydrolysis of the ester bonds, releasing the phthalate moiety and the corresponding alcohol side chains. nih.govd-nb.info While specific studies on this compound are limited, the well-documented degradation pathways of other common phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), provide a strong basis for understanding its likely fate.

Under aerobic conditions, the biodegradation of phthalate esters is initiated by hydrolases or esterases that cleave the ester bonds. researchgate.net This initial step results in the formation of a monoester, in this case, mono(2-(2-ethoxyethoxy)ethyl) phthalate, and the alcohol 2-(2-ethoxyethoxy)ethanol. Further hydrolysis releases phthalic acid. The degradation of the phthalic acid core typically proceeds through oxidation and decarboxylation steps, catalyzed by dioxygenases, leading to the formation of central intermediates like protocatechuic acid, which is then further metabolized. nih.gov

The primary metabolites expected from the aerobic degradation of this compound would be mono(2-(2-ethoxyethoxy)ethyl) phthalate and phthalic acid. Further degradation of the side chain, 2-(2-ethoxyethoxy)ethanol, would also occur. In studies of DEHP, a variety of oxidized metabolites have been identified, including mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP), mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP), and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP), indicating further oxidation of the alkyl side chain. nih.gov Similar oxidative transformations of the ethoxyethyl side chain of this compound are plausible.

Table 1: Aerobic Degradation of Structurally Similar Phthalates

| Phthalate | Microorganism/System | Initial Concentration | Degradation | Half-life (t1/2) | Reference |

|---|---|---|---|---|---|

| DEHP | Ochrobactrum anthropi strain L1-W | 200 mg/L | 98.7% in 72 h | 10.21 h | nih.gov |

| DEHP | Burkholderia sp. SP4 | 300 mg/L | 99% in 48 h | - | nih.gov |

| DEHP | Halotolerant consortium LF | 100-2000 mg/L | >92% in 72 h | 3.6-4.4 days | plos.org |

| DEHP | Fusarium culmorum | 1000 mg/L | 95% in 60 h | 28 h | nih.gov |

Under anaerobic conditions, the degradation of phthalate esters also proceeds, albeit generally at a slower rate than in aerobic environments. canada.ca The initial hydrolysis to phthalic acid and the corresponding alcohol is a common first step. However, the subsequent degradation of the phthalic acid ring differs significantly from the aerobic pathway. Anaerobic bacteria activate the phthalate molecule by forming a thioester with coenzyme A (CoA), followed by decarboxylation to yield benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation. nih.govd-nb.info

Studies on the anaerobic degradation of DEHP in river sediments have shown half-lives of around 25.7 days under optimal conditions. nih.gov In a methanogenic enrichment culture, the intermediary products of DEHP, mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol, were degraded to methane, while DEHP itself remained unaffected over a 330-day period, suggesting the initial hydrolysis can be a rate-limiting step. nih.gov The microbial communities involved in anaerobic phthalate degradation often consist of a consortium of bacteria, including fermenters, syntrophs, and methanogens, or sulfate-reducing bacteria, depending on the available electron acceptors. nih.gov For instance, research indicates that methanogens, sulfate-reducing bacteria, and eubacteria are all involved in the anaerobic degradation of phthalate esters. nih.gov

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For phthalate esters in the atmosphere, photo-oxidation is a significant transformation process. canada.ca In aquatic environments, photolysis can also contribute to the degradation of phthalates, although its importance relative to biodegradation can vary. While specific data on the photolytic degradation of this compound is scarce, studies on other phthalates suggest that this process can occur. For example, the estimated photolysis half-life of DEHP in water is 144 days or longer. canada.ca Environmental conditions such as increased UV light incidence can intensify the leaching of plasticizers from plastics, making them more available for degradation. nih.gov

Hydrolytic Stability and Transformation in Aqueous Systems

Sorption and Desorption Dynamics in Environmental Media

Sorption is the process by which a chemical substance adheres to a solid surface. In the environment, phthalate esters have a tendency to sorb to soil, sediment, and suspended organic particles. nih.govcanada.ca This is particularly true for higher molecular weight, more lipophilic phthalates. nih.gov The sorption process reduces the concentration of the phthalate in the water column, making it less available for degradation or uptake by aquatic organisms. However, sorbed phthalates are not permanently removed from the system, as they can be desorbed back into the water column. canada.ca The extent of sorption is influenced by the organic carbon content of the soil or sediment and the chemical properties of the specific phthalate. Increased salinity can also enhance the sorption of phthalates onto sediments. nih.govwisdomlib.org The strong partitioning of phthalates to sediment can lead to their accumulation in benthic environments. nih.gov

Influence of Environmental Factors on Transformation Rates

Several environmental factors can significantly influence the rate at which this compound is transformed in the environment. These factors primarily affect the rate of biodegradation.

Temperature: Microbial activity is highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. For example, the optimal temperature for the degradation of DEHP by a halotolerant consortium was found to be 30°C. plos.org Similarly, a study on Burkholderia sp. SP4 identified an optimal degradation temperature of 35°C. nih.gov Composting at elevated temperatures has also been shown to be effective for the rapid degradation of DEHP in sewage sludge. nih.gov

pH: The pH of the environment affects both microbial enzyme activity and the chemical state of the compound. Most microbial degradation of phthalates occurs under near-neutral pH conditions. For instance, the optimal pH for DEHP degradation by a halotolerant consortium and Burkholderia sp. SP4 was found to be 6.0. nih.govplos.org

Microbial Activity: The presence of a microbial community adapted to degrading phthalates is crucial for rapid biodegradation. The density and diversity of the microbial population, as well as the presence of necessary enzymes, will dictate the degradation rate. The presence of other easily available organic carbon sources can also promote microbial activity and enhance the degradation of phthalates. researchgate.net

Oxygen Content: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. As previously discussed, aerobic degradation is generally faster than anaerobic degradation. canada.ca

Salinity: High salinity can decrease the leaching rate of phthalates from plastics but can increase their sorption to sediments. nih.govwisdomlib.org Some microbial consortia have shown tolerance to a range of salt concentrations, indicating that biodegradation can occur in saline environments. plos.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Di(2-ethylhexyl) phthalate | DEHP |

| Mono(2-(2-ethoxyethoxy)ethyl) phthalate | - |

| 2-(2-ethoxyethoxy)ethanol | - |

| Phthalic acid | PA |

| Protocatechuic acid | - |

| Mono(2-ethyl-5-hydroxyhexyl)phthalate | 5OH-MEHP |

| Mono(2-ethyl-5-oxohexyl)phthalate | 5oxo-MEHP |

| Mono(2-ethyl-5-carboxypentyl)phthalate | 5cx-MEPP |

| Mono(2-ethylhexyl) phthalate | MEHP |

| 2-ethylhexanol | - |

| Coenzyme A | CoA |

| Benzoyl-CoA | - |

| Bis(2-hydroxyethyl) terephthalate (B1205515) | BHET |

| Terephthalic acid | TPA |

| Diethyl phthalate | DEP |

| Di-n-butyl phthalate | DBP |

| 2-ethylhexyl pentyl phthalate | EHPP |

| Butyl (2-ethylhexyl) phthalate | BEHP |

| Mono-butyl phthalate | MBP |

| Mono-hexyl phthalate | MHP |

| Dimethyl phthalate | DMP |

| Di-n-octyl phthalate | DOP |

| 1,2-Benzenedicarboxylic acid, bis(2-butoxyethyl) ester | - |

| Bis(2-ethoxyethyl)phthalate | - |

| 17β-estradiol | E2 |

| γ-hexachlorocyclohexane | γ-HCH |

| Benzoic acid | - |

| p-hydroxy benzoic acid | - |

| m-hydroxy benzoic acid | - |

| o-hydroxy hippuric acid | - |

| o-hydroxy benzoic acid | - |

| Salicylic acid | SA |

| 4-oxo-hexanoic acid | - |

| Butanediol | - |

| Glucose | - |

| Sodium dodecyl sulfate | SDS |

| Peptone | - |

| Brij 35 | - |

| Triton N101 | - |

| Acetate | - |

| Pyruvate | - |

| Lactate | - |

| Nonylphenol | - |

| Methane | - |

| Carbon dioxide | - |

| 2-Ethylhexanoic acid | 2-EHA |

| Methacrylic acid | - |

Environmental Transport and Modeling of Bis 2 2 Ethoxyethoxy Ethyl Phthalate

Inter-compartmental Partitioning and Volatilization

The distribution of a chemical in the environment is determined by its tendency to partition between different media such as air, water, soil, and biota. This partitioning behavior is dictated by key physicochemical properties like water solubility, vapor pressure, and partition coefficients. For Bis(2-(2-ethoxyethoxy)ethyl) phthalate (B1215562) and related compounds, these properties indicate a tendency to associate with organic matter in soil and sediment rather than remaining in water or volatilizing into the air.

Phthalate esters are generally characterized by low water solubility and low volatility. nih.gov The partitioning of six common phthalate esters, including dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), benzyl (B1604629) butyl phthalate (BBP), di-(2-ethylhexyl) phthalate (DEHP), and di-octyl phthalate (DOP), has been studied in wastewater sludge. nih.gov Research showed that DBP and DEHP, the most abundant of the studied phthalates, were predominantly associated with the insoluble solid fraction of the sludge, accounting for 89.8% to 98.2% and 88.6% to 99.6% of their total amounts, respectively. nih.gov This strong sorption to solids is a key factor in their environmental distribution.

The tendency of a chemical to move from water to air is described by its Henry's Law constant, which is related to its vapor pressure and water solubility. For higher molecular weight phthalates like DEHP, volatilization from water is considered a very slow process. canada.ca For instance, the estimated evaporative half-life for DEHP from a one-meter deep pond is about 15 years. canada.ca Given the structural similarities and high molecular weight of Bis(2-(2-ethoxyethoxy)ethyl) phthalate, it is expected to have a low vapor pressure and thus a low rate of volatilization from water and soil surfaces.

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the distribution of organic compounds. A high log Kow value indicates a preference for fatty tissues and organic matter. While experimental data for this compound is limited, the computed LogP (a theoretical equivalent to log Kow) is 1.9. nih.gov This suggests a moderate tendency to adsorb to organic carbon in soil and sediment. In comparison, DEHP has a much higher experimental log Kow of 7.6, indicating a very strong tendency to partition into organic phases and bioaccumulate. nih.govepa.gov

The distribution of phthalates in indoor environments also follows partitioning principles, moving between air, dust, and surfaces. nih.gov A study on various phthalates and non-phthalate plasticizers in a residential building found that their distribution between particle/gas, dust/air, and film/air phases deviated from theoretical equilibrium, suggesting a steady-state partitioning model is more appropriate for describing their behavior indoors. nih.gov

Table 1: Physicochemical Properties of this compound and Related Phthalates Note: Data for this compound is limited; some values are computed or for structurally similar compounds.

| Property | This compound | Bis(2-ethoxyethyl) phthalate (Analogue) | Di(2-ethylhexyl) phthalate (DEHP) (Reference) |

|---|---|---|---|

| CAS Number | 117-85-1 nih.gov | 605-54-9 accustandard.com | 117-81-7 wikipedia.org |

| Molecular Formula | C20H30O8nih.gov | C16H22O6accustandard.com | C24H38O4wikipedia.org |

| Molecular Weight (g/mol) | 398.4 nih.gov | 310.34 accustandard.com | 390.6 nih.gov |

| Boiling Point (°C) | Data Not Available | 345 (estimate) chemicalbook.com | 384 nih.gov |

| Melting Point (°C) | Data Not Available | 34 chemicalbook.com | -50 nih.gov |

| Water Solubility | Data Not Available | 1.946 g/L chemicalbook.com | <0.1 mg/mL nih.gov |

| Log Kow / Log P | 1.9 (Computed) nih.gov | Data Not Available | 7.6 (Experimental) nih.gov |

Leaching Potential from Solid Matrices

Phthalate esters, including this compound, are not chemically bound to the polymer matrix of plastics. ni.ac.rsoaepublish.com This lack of covalent bonding allows them to migrate, or leach, from the plastic into the surrounding environment over time. nih.gov This process is a significant pathway for the release of phthalates into ecosystems. The leaching process generally involves the diffusion of the additive to the surface of the polymer, followed by its desorption from the surface into the contacting medium, such as water, soil, or food. oaepublish.com

The rate and extent of leaching are influenced by several factors:

Temperature: Higher temperatures can increase the diffusion rate of the plasticizer within the polymer, accelerating leaching.

Contact Time: Longer contact periods between the plastic and the surrounding medium generally result in greater cumulative leaching. nih.gov

Nature of the Contacting Medium: Leaching is often higher into fatty or organic-rich media due to the lipophilic nature of most phthalates. ni.ac.rs Studies using model solutions have shown that phthalates can leach into distilled water, ethanol (B145695) solutions, and acetic acid solutions. nih.gov

Polymer Type: The composition and structure of the plastic matrix affect the mobility of the plasticizer.

Plasticizer Concentration: Plastics with a higher initial concentration of phthalates may exhibit higher leaching rates.

Research on the leaching of Di(2-ethylhexyl) phthalate (DEHP) from microplastics provides insight into the potential behavior of other phthalates. A study investigating DEHP release from both conventional (polyethylene) and biodegradable (PLA, PBAT/PLA) microplastics into seawater found that all types of microplastics leached DEHP. wikipedia.orgnih.gov This indicates that even biodegradable plastics can be a source of phthalate pollution. wikipedia.org

Table 2: Leaching Potential of Di(2-ethylhexyl) phthalate (DEHP) from Different Microplastics into Seawater This table illustrates the leaching potential of a common phthalate, which provides a model for understanding the potential behavior of this compound.

| Microplastic Type | Leaching Potential (μg/g) |

|---|---|

| Polyethylene (B3416737) (PE) mulch | 6.88 wikipedia.orgnih.gov |

| Polyethylene (PE) bags | 4.24 wikipedia.orgnih.gov |

| Polylactic acid (PLA) mulch | 1.10 wikipedia.orgnih.gov |

| PBAT/PLA bags | 0.89 wikipedia.orgnih.gov |

The degradation of phthalates in the environment is also affected by their association with the plastic matrix. A study using 14C-labelled DBP and DEHP found that the half-life of DBP was significantly longer when it was bound to a PVC film compared to when it was freely available in the soil (350 days vs. 54 days). bangor.ac.uk This demonstrates that the plastic matrix can slow the degradation of these additives, potentially prolonging their persistence in the environment. bangor.ac.uk

Modeling of Environmental Transport Processes for Phthalate Esters

Mathematical models are essential tools for predicting the environmental transport and fate of chemicals like phthalate esters. cambridge.org These models integrate the physicochemical properties of the compound with characteristics of the environmental system to simulate its movement and distribution.

For phthalates, models have been developed to understand their behavior in various settings, from indoor environments to groundwater systems. researchgate.netmdpi.com A mechanistic model developed to predict the fate and transport of phthalates indoors considers processes like emissions from surfaces, partitioning between the gas phase and airborne particles, and deposition onto and removal from indoor surfaces. researchgate.net This model successfully predicted the concentrations of benzyl butyl phthalate (BBP) in indoor air and dust. researchgate.net When applied to DEHP, the model's predictions were consistent with measured concentrations in residential homes. researchgate.net Key parameters in such models include partition coefficients like the octanol-air partition coefficient (Koa) and the octanol-water partition coefficient (Kow). nih.govresearchgate.net

In aquatic and terrestrial systems, transport models for phthalates must account for:

Advection and Dispersion: The movement of the chemical with the flow of water or air and its spreading due to turbulence.

Sorption/Desorption: The partitioning of the chemical between the water column and solid phases like sediment and soil organic carbon. This is often modeled using the organic carbon-water (B12546825) partition coefficient (Koc).

Volatilization: The transfer from water or soil to the atmosphere, governed by the Henry's Law constant.

Degradation: The breakdown of the chemical through biological or chemical processes (e.g., biodegradation, photolysis).

Modeling the transport of microplastics, which act as vectors for phthalates, is an emerging area of research. mdpi.com Models for microplastic transport in groundwater, for example, consider factors like diffusivity, water flow velocity, soil porosity, and attachment/detachment rates of the particles to the porous medium. mdpi.com By extension, these models are crucial for understanding the transport of the phthalates they carry.

Bioremediation and Advanced Remediation Strategies for Bis 2 2 Ethoxyethoxy Ethyl Phthalate Contamination

Microbial Degradation for Environmental Decontamination

The biodegradation of phthalate (B1215562) esters (PAEs), including compounds structurally related to Bis(2-(2-ethoxyethoxy)ethyl) phthalate, is a key process for their removal from the environment. d-nb.infonih.gov Microbial degradation is considered a highly effective method for eliminating these xenobiotic compounds. d-nb.info The process can be carried out by aerobic, facultatively anaerobic, or strictly anaerobic microorganisms. d-nb.info

The initial and primary step in the microbial degradation of PAEs is the hydrolysis of the ester bonds by enzymes called esterases. This enzymatic action results in the release of the phthalate moiety and the corresponding side-chain alcohols. d-nb.info For instance, the degradation of di-(2-ethylhexyl) phthalate (DEHP), a widely studied PAE, by various bacteria leads to the formation of 2-ethylhexanol and 1,2-benzenedicarboxylic acid (phthalic acid). nih.gov

Numerous bacterial strains capable of degrading PAEs have been isolated from various environments, such as garden soil and activated sludge. nih.govnih.gov Some of the identified genera with PAE-degrading capabilities include Mycobacterium, Gordonia, Rhodococcus, Achromobacter, Acinetobacter, Microbacterium, and Bacillus. nih.govnih.gov For example, a strain of Mycobacterium sp. isolated from garden soil was found to efficiently degrade DEHP, removing up to 90% of it from PVC sheets within three days. nih.gov Similarly, a halotolerant bacterial consortium dominated by Gordonia sp., Rhodococcus sp., and Achromobacter sp. demonstrated the ability to degrade 93.84% of a high concentration of DEHP within 48 hours. nih.gov

The degradation pathway often proceeds from the dialkyl phthalate to a monoalkyl phthalate, then to phthalic acid, and ultimately to carbon dioxide and/or methane. researchgate.net The specific metabolic pathways for the complete breakdown of the resulting phthalic acid can differ between aerobic and anaerobic microorganisms. d-nb.info Aerobic bacteria typically introduce hydroxyl groups to the aromatic ring using dioxygenases, which facilitates subsequent decarboxylation. d-nb.infonih.gov In contrast, anaerobic bacteria activate the phthalate isomers to their corresponding thioesters, followed by decarboxylation to benzoyl-CoA, a central intermediate. d-nb.info

The efficiency of microbial degradation can be influenced by environmental factors such as temperature and pH. For instance, a halotolerant consortium showed optimal DEHP degradation at a temperature of 30°C and a pH of 6.0. nih.gov

Table 1: Examples of Microorganisms Involved in Phthalate Ester Degradation

| Microorganism/Consortium | Substrate | Degradation Efficiency | Key Metabolites | Reference |

| Mycobacterium sp. (strain NK0301) | Di-(2-ethylhexyl) phthalate (DEHP) | Up to 90% removal in 3 days | 2-ethylhexanol, 1,2-benzenedicarboxylic acid | nih.gov |

| Halotolerant consortium (LF) | Di-(2-ethylhexyl) phthalate (DEHP) | 93.84% of 1000 mg/l in 48 hours | 2-ethylhexyl pentyl phthalate, Butyl (2-ethylhexyl) phthalate, Mono-ethylhexyl phthalate | nih.gov |

| Nocardia asteroides LMB-7 | Di-(2-ethylhexyl) phthalate (DEHP) | 97.11% of 400 mg/L in 24 hours | Mono-2-ethylhexyl phthalate, Di-butyl phthalates, 2-ethylhexanol | nih.gov |

| Micromonospora actinomycete | Bis-(2-ethylhexyl)phthalate (BEHP) | 36% of initial concentration | Not specified | researchgate.net |

| Methanogenic enrichment culture | Mono(2-ethylhexyl) phthalate (MEHP) | Stoichiometric conversion to methane | Phthalic acid | nih.gov |

Phytoremediation Potential for Phthalate Esters

Phytoremediation, the use of plants to clean up contaminated environments, presents a promising strategy for addressing pollution by phthalate esters (PAEs). Plants can take up PAEs from the soil through their root systems and subsequently translocate and metabolize them. researchgate.netnih.govacs.org

Studies have shown that various plants, including edible species like lettuce, strawberry, and carrot, can absorb PAEs such as di-n-butyl phthalate (DnBP) and di-(2-ethylhexyl) phthalate (DEHP) from the soil. researchgate.netnih.govacs.org The bioconcentration factors (BCFs), which indicate the ability of a plant to accumulate a chemical from the soil, have been observed to range from 0.16 to 4.78 for these compounds in different plant tissues. researchgate.netnih.govacs.org However, the translocation of these compounds from the roots to the leaves is generally poor. researchgate.netnih.govacs.org

Once inside the plant, PAEs are readily metabolized. A key transformation is the hydrolysis of the diesters into their corresponding monoesters. researchgate.netnih.govacs.org For example, DEHP is transformed into mono(2-ethylhexyl) phthalate (MEHP). nih.gov Research using carrot cell cultures has demonstrated that this hydrolysis occurs and that the resulting monoesters can be transformed more rapidly than their parent compounds. researchgate.netnih.govacs.org The metabolic breakdown of PAEs can continue, with the potential for further degradation of the monoesters. researchgate.net

The uptake and transport of PAEs in plants are influenced by the specific phthalate's molecular weight, with lower molecular weight PAEs generally being more easily transported from the soil to the roots and stems. researchgate.net The transport of these organic compounds into plant cells can occur through apoplastic, symplastic, and transmembrane pathways. researchgate.net

Several plant species have been identified as having potential for phytoremediation of various contaminants, and some could be applicable to PAE-contaminated sites. For instance, Indian mustard (Brassica juncea) is known for its ability to accumulate heavy metals and produce high biomass. land8.com Poplar trees (Populus deltoides) have an extensive root system capable of taking up large volumes of water and have been shown to be effective in remediating organic pollutants like trichloroethylene. land8.com Alfalfa (Medicago sativa) has also been suggested as a good candidate for the in-situ remediation of PAEs in soil. researchgate.net

Table 2: Phytoremediation Studies of Phthalate Esters

| Plant Species | Phthalate Ester(s) Studied | Key Findings | Reference |

| Lettuce, Strawberry, Carrot | Di-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP) | Plants take up and metabolize PAEs into monoesters; poor translocation from roots to leaves. | researchgate.netnih.govacs.org |

| Maize, Cabbage | Di-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP) | PAE content in soil and plants increased with years of plastic film mulching. | mdpi.com |

| Alfalfa (Medicago sativa) | General PAEs | Suggested as a good strategy for in-situ remediation of PAE-contaminated soil. | researchgate.net |

| Pumpkin (Cucurbita moschata) | Di-n-butyl phthalate (DBP) | Carboxylesterases are involved in the metabolism of DBP. | dntb.gov.ua |

Adsorption-Based Removal Technologies for Phthalate Esters

Adsorption is a widely used and effective technique for the removal of organic pollutants like phthalate esters (PAEs) from aqueous solutions due to its simple design and operational feasibility. nih.gov This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated for their potential to adsorb PAEs, including activated carbon, chitosan (B1678972), biochar, and polymeric resins. researchgate.netnih.govresearchgate.net

The efficiency of adsorption is influenced by several factors, including the physicochemical properties of both the PAE and the adsorbent, as well as environmental conditions like pH and temperature. researchgate.netnih.gov The hydrophobicity of the PAE plays a significant role; those with longer alkyl chains and higher octanol-water partition coefficients (Kow) tend to be more readily adsorbed from aqueous solutions. researchgate.netresearchgate.net

The mechanisms governing the adsorption of PAEs are diverse and can include:

Hydrophobic interactions: The nonpolar alkyl chains of PAEs interact with hydrophobic surfaces on the adsorbent. researchgate.net

π-π electron-donor-acceptor (EDA) interactions: The aromatic ring of the phthalate can interact with π electron clouds on the adsorbent surface. researchgate.net

Hydrogen bonding: The ester groups of the PAE can act as electron acceptors, forming hydrogen bonds with suitable functional groups on the adsorbent. researchgate.net

Pore filling and diffusion: The porous structure of some adsorbents, like activated carbon and biochar, allows for the physical trapping of PAE molecules. researchgate.netresearchgate.net

Different adsorbents exhibit varying capacities for PAE removal. For instance, carbon-based adsorbents like Chezacarb S have shown very high adsorption efficiency (over 99.9%) and capacity for bis(2-ethylhexyl) phthalate (DEHP). unze.ba Chitosan beads have also been demonstrated as effective adsorbents for various PAEs, with optimal adsorption observed at a pH of 8.0. nih.gov The adsorption capacity of chitosan beads for diheptyl phthalate was reported to be 1.52 mg/g. nih.gov

Table 3: Adsorbent Materials for Phthalate Ester Removal

| Adsorbent | Phthalate Ester(s) Studied | Key Findings | Reference |

| Chezacarb S and SH | Bis(2-ethylhexyl) phthalate (DEHP) | Adsorption efficiency >99.7% from groundwater; capacity >10 g/g. | unze.ba |

| Chitosan beads | Various PAEs | Freundlich isotherm model fits well; optimal pH for adsorption is 8.0. | nih.gov |

| Aminated and oxidized polystyrene resins | Diethyl phthalate (DEP) | Adsorption capacities followed the order: oxidized resin > aminated resin > activated carbon. | capes.gov.br |

| Biochar | General PAEs | Adsorption occurs through hydrogen bonding, pore diffusion, π-π EDA interaction, and hydrophobic interaction. | researchgate.net |

| Activated sludge biomass | General PAEs | Considered a promising, low-cost adsorbent. | researchgate.net |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov AOPs have been shown to be effective in degrading various phthalate esters (PAEs). nih.gov Common AOPs include ozonation (O3), UV/H2O2, and Fenton (Fe2+/H2O2) and photo-Fenton processes. nih.govtums.ac.irnih.gov

The degradation efficiencies of AOPs for PAEs can be very high, often ranging from 40.3% to 100%. nih.gov The underlying principle of these methods is the generation of powerful oxidizing species, primarily the hydroxyl radical, which can non-selectively attack and break down the complex molecular structure of PAEs. nih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and an iron catalyst (typically Fe2+) to generate hydroxyl radicals. tums.ac.irtums.ac.ir The efficiency of this process is highly dependent on factors like pH, and the concentrations of H2O2 and Fe2+. tums.ac.ir For the degradation of di-(2-ethylhexyl) phthalate (DEHP), optimal conditions were found to be a pH of 3. tums.ac.irtums.ac.ir Under these conditions, degradation percentages of over 90% have been achieved. tums.ac.ir The addition of UV light (photo-Fenton) can enhance the degradation rate. nih.gov

Ozonation and UV/O3: Ozonation alone can be effective for PAE degradation. mui.ac.ir However, combining ozonation with UV irradiation (UV/O3) often leads to a synergistic effect, significantly improving the degradation efficiency. mui.ac.ir This is because UV light enhances the decomposition of ozone, leading to the production of more hydroxyl radicals. mui.ac.ir In one study, the removal of DEHP increased from 50% with ozonation alone to 80% with the UV/O3 process. mui.ac.ir

Photocatalysis: This AOP involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netnih.gov The photocatalytic activity can be enhanced by modifying the catalyst, for example, by platinizing the TiO2 surface. researchgate.net

The degradation of PAEs by AOPs typically results in the formation of various intermediate products, such as phthalic acid, benzoic acid derivatives, and short-chain carboxylic acids like formic and oxalic acid, before eventual mineralization to CO2 and water. nih.gov

Table 4: Performance of Advanced Oxidation Processes on Phthalate Esters

| AOP Method | Phthalate Ester | Key Conditions & Findings | Reference |

| Fenton (H2O2/Fe2+) | Di-(2-ethylhexyl) phthalate (DEHP) | Optimal pH 3; 90.5% degradation in 180 min. | tums.ac.ir |

| Photo-Fenton (UV/H2O2/Fe2+) | Diethyl phthalate (DEP) | Optimal pH 3; 75.8% degradation in 120 min. | nih.gov |

| UV/O3 | Di-2-ethylhexyl phthalate (DEHP) | 80% removal in 30 min, a significant improvement over UV or O3 alone. | mui.ac.ir |

| Fenton (H2O2/Fe2+) | Diallyl Phthalate (DAP) | >95% TOC removal in 300 min at pH 3.2. | mdpi.com |

| Pt/TiO2 Photocatalysis | Di-2-ethylhexyl phthalate (DEHP) | Platinized titania with oxidized Pt species showed significantly higher photocatalytic activity. | researchgate.net |

Molecular and Ecological Interactions of Bis 2 2 Ethoxyethoxy Ethyl Phthalate in Environmental Systems

Microbial Community Dynamics in Phthalate-Contaminated Environments

The introduction of phthalate (B1215562) esters, including Bis(2-(2-ethoxyethoxy)ethyl) phthalate, into environmental systems can significantly alter the indigenous microbial community structure and function. While specific studies on the microbial response to this compound are limited, research on closely related and widely studied phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), provides critical insights into the potential ecological impacts. The presence of these compounds can lead to a decrease in microbial diversity and shifts in the dominant microbial populations.

Research has identified specific bacterial genera that tend to dominate in phthalate-contaminated soils. For example, in the presence of DEHP, Sphingomonas and Bacillus have been identified as dominant microbes. nih.gov The relative abundance of different phyla can also shift depending on the concentration of the contaminant. At lower concentrations of DEHP (0.1 or 1 mg/kg), there is a higher relative abundance of Acidobacteria, whereas at higher concentrations (10 or 50 mg/kg), Proteobacteria become more dominant. nih.gov This suggests a selective pressure exerted by the phthalate, favoring microorganisms with the metabolic capability to degrade or tolerate the compound.

The following table illustrates the observed shifts in microbial abundance in response to DEHP contamination, which can serve as a model for understanding potential changes in environments contaminated with this compound.

| Phthalate Concentration | Dominant Phyla | Key Genera | Impact on Microbial Community |

| Low (0.1 - 1 mg/kg) | Acidobacteria | Sphingomonas | Initial reduction in diversity, followed by enrichment of specific degraders. |

| High (10 - 50 mg/kg) | Proteobacteria | Bacillus | Significant selective pressure favoring tolerant and degrading species. |

This table is based on data from studies on DEHP and represents a potential model for the effects of this compound.

Enzymatic Biotransformation in Environmental Microbial Consortia

The breakdown of this compound in the environment is expected to be primarily carried out by microbial consortia through enzymatic biotransformation. The degradation of phthalate esters generally occurs in a stepwise manner, initiated by the hydrolysis of the ester bonds. nih.govsysu.edu.cn While the specific enzymes responsible for the degradation of this compound have not been definitively identified in published literature, the process can be inferred from the well-documented degradation pathways of other phthalates.

The initial step in the aerobic biodegradation of phthalate diesters is the hydrolysis of one of the ester linkages by a hydrolase or esterase enzyme, resulting in the formation of a monoester, in this case, mono(2-(2-ethoxyethoxy)ethyl) phthalate, and the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. nih.gov This monoester is then further hydrolyzed by another esterase to yield phthalic acid and another molecule of 2-(2-ethoxyethoxy)ethanol. nih.gov

Once phthalic acid is formed, it is a central intermediate in the degradation pathway. d-nb.info Aerobic bacteria then typically utilize a dioxygenase enzyme to attack the aromatic ring of phthalic acid. nih.gov This leads to the formation of dihydroxylated intermediates, which are further metabolized through various pathways, ultimately breaking down the aromatic structure and leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov

Several key enzymes involved in the degradation of other phthalates have been identified and characterized. For example, a novel esterase (GoEst15) and a mono(2-ethylhexyl) phthalate hydrolase (GoEstM1) were identified from Gordonia sp. strain 5F, which are capable of degrading a range of phthalates. nih.gov It is plausible that enzymes with similar catalytic functions are involved in the biotransformation of this compound.

The following table outlines the likely enzymatic steps and intermediates in the degradation of this compound, based on established phthalate degradation pathways.

| Step | Reactant | Key Enzyme Type | Product(s) |

| 1 | This compound | Diesterase / Hydrolase | Mono(2-(2-ethoxyethoxy)ethyl) phthalate + 2-(2-ethoxyethoxy)ethanol |

| 2 | Mono(2-(2-ethoxyethoxy)ethyl) phthalate | Monoesterase / Hydrolase | Phthalic acid + 2-(2-ethoxyethoxy)ethanol |

| 3 | Phthalic acid | Dioxygenase | Dihydroxylated intermediates |

| 4 | Dihydroxylated intermediates | Dehydrogenase, Decarboxylase | Ring cleavage products, TCA cycle intermediates |

This table represents a hypothesized degradation pathway for this compound based on known pathways for other phthalate esters.

The side chain, 2-(2-ethoxyethoxy)ethanol, would also be subject to microbial degradation, likely through oxidation to corresponding aldehydes and carboxylic acids, eventually being funneled into central metabolic pathways. The complete mineralization of this compound to carbon dioxide and water is a complex process that relies on the synergistic action of a diverse microbial consortium.

Research Gaps and Future Investigative Directions in Bis 2 2 Ethoxyethoxy Ethyl Phthalate Studies

Development of Novel Analytical Methods with Enhanced Specificity

The accurate detection and quantification of Bis(2-(2-ethoxyethoxy)ethyl) phthalate (B1215562) in various environmental matrices is fundamental to understanding its fate, transport, and potential impact. However, a significant research gap exists in the development of novel analytical methods with enhanced specificity for this particular compound. Current analytical approaches often rely on general methods for phthalate esters, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While effective for a broad range of phthalates, these methods can face challenges in distinguishing between isomers and may be susceptible to matrix interference, leading to potential inaccuracies in quantification at trace levels.

Future research should prioritize the development of more targeted analytical techniques. This could involve the synthesis of specific internal standards and certified reference materials for Bis(2-(2-ethoxyethoxy)ethyl) phthalate to improve the accuracy and precision of existing methods. Furthermore, the exploration of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), could provide greater selectivity and sensitivity, enabling the detection of trace concentrations in complex environmental samples like sediment, biota, and atmospheric particulate matter. The development of immunoassays or molecularly imprinted polymers (MIPs) specific to this compound also represents a promising avenue for rapid and field-deployable screening tools.

A critical aspect of future analytical method development is the validation of these new techniques across a wide range of environmental matrices. Inter-laboratory comparison studies would be essential to ensure the reliability and comparability of data generated by different research groups globally.

Elucidation of Complete Environmental Transformation Pathways

The environmental fate of this compound is largely dictated by its transformation pathways, which include both abiotic and biotic processes. While it is generally understood that phthalates can undergo hydrolysis, photodegradation, and microbial degradation, the specific reactions and intermediate products for this compound are not well-documented. A significant research gap exists in elucidating the complete environmental transformation pathways of this compound.

Future investigations should focus on systematic studies to identify the primary degradation products and the kinetics of these reactions under various environmental conditions. Laboratory-based studies simulating different environmental compartments (e.g., water, soil, sediment) and conditions (e.g., aerobic, anaerobic, varying pH and temperature) are needed. These studies should aim to identify the initial hydrolysis products, such as the monoester, and subsequent breakdown products of the ethoxyethoxyethyl side chains.

The role of microbial communities in the degradation of this compound is another critical area for future research. Isolating and characterizing microbial strains capable of utilizing this phthalate as a carbon source would provide valuable insights into its biodegradation potential. Metagenomic and metabolomic approaches could be employed to understand the enzymatic machinery and metabolic pathways involved in its breakdown in different ecosystems.

Comprehensive Assessment of Global Environmental Burden

Currently, there is a lack of a comprehensive global assessment of the environmental burden of this compound. While some studies have reported its presence in specific localized environments, a systematic and large-scale monitoring effort is needed to understand its global distribution and concentration levels. This information is crucial for assessing the potential risks to ecosystems and human health.

Future research should involve coordinated international monitoring programs to measure the concentrations of this compound in a wide range of environmental media, including:

Atmosphere: To assess long-range transport potential.

Water: Including surface water, groundwater, and wastewater effluents.

Soil and Sediment: To understand its accumulation in terrestrial and aquatic sinks.

Biota: To investigate its potential for bioaccumulation and biomagnification in food webs.

Such a global monitoring network would provide the necessary data to develop and validate environmental fate and transport models for this compound. These models could then be used to predict its environmental concentrations in unmonitored regions and to assess the effectiveness of any future regulatory measures.

Investigation of Structure-Activity Relationships for Environmental Persistence and Degradation

Understanding the relationship between the chemical structure of this compound and its environmental behavior is key to predicting the fate of other similar compounds. A significant research gap exists in the investigation of structure-activity relationships (SARs) specifically for the environmental persistence and degradation of this phthalate.

Future research should focus on comparing the degradation rates and pathways of this compound with other phthalates that have different alkyl chain lengths, branching, and the presence of ether linkages. This comparative approach would help to elucidate the influence of the two ether linkages in the side chains on its susceptibility to hydrolysis and microbial attack.

Quantitative structure-activity relationship (QSAR) models can be developed and validated using experimental data. These models could then be used to predict the environmental persistence of other phthalates with similar structural features, aiding in the proactive assessment of their potential environmental risks. Such studies would contribute to a more fundamental understanding of how molecular structure governs the environmental fate of this class of compounds.

Q & A

Q. How can Bis(2-(2-ethoxyethoxy)ethyl) phthalate be accurately identified and quantified in environmental samples using chromatographic methods?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key steps include:

- Column Selection : Use mid-polarity columns (e.g., Rxi-35Sil MS) for optimal separation of phthalate esters. Retention times vary with column type; for example, this compound elutes at 28.681 min on an Rxi-17Sil MS column (30 m × 0.25 mm × 0.25 μm) .

- Calibration : Employ deuterated internal standards (e.g., bis(2-ethylhexyl) phthalate-d38) to correct for matrix effects and improve precision .

- Validation : Cross-validate results using orthogonal methods like LC-MS to address co-elution issues in complex matrices.

| Column Type | Retention Time (min) |

|---|---|

| Rxi-17Sil MS | 28.681 |

| Rtx-5Sil MS | 23.995 |

Q. What are the recommended handling and storage protocols to ensure stability of this compound in laboratory settings?

Methodological Answer:

- Storage : Store in tightly sealed containers at 4–25°C in a well-ventilated area, away from oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases to prevent hydrolysis or ester cleavage .

- Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure. Conduct work in fume hoods to minimize inhalation risks .

- Decontamination : Clean spills with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities to prevent environmental release .

Q. How can researchers assess the reproductive toxicity of this compound using in vitro models?

Methodological Answer:

- Cell Models : Use mammalian cell lines (e.g., Sertoli cells) to evaluate endocrine disruption. Dose-response studies (0.1–100 μM) can assess impacts on steroidogenesis .

- Biomarkers : Measure biomarkers like CYP19A1 (aromatase) activity or estrogen receptor binding affinity. Compare results with structurally similar phthalates (e.g., DEHP) to infer toxicity mechanisms .

- Controls : Include positive controls (e.g., diethylstilbestrol) and solvent controls (DMSO) to validate assay specificity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in detecting this compound across analytical platforms?

Methodological Answer:

- Column Cross-Validation : Compare retention times across multiple GC columns (e.g., Rxi-35Sil MS vs. Rtx-5Sil MS) to confirm peak identity .

- Isotopic Labeling : Synthesize or procure deuterated analogs (e.g., bis(2-ethylhexyl) phthalate-d4) as internal standards to distinguish target analytes from background interference .

- Matrix-Matched Calibration : Prepare calibration curves in sample-matched matrices (e.g., soil extracts) to account for ion suppression/enhancement in MS detection .

Q. How can degradation pathways of this compound be characterized in aquatic systems?

Methodological Answer:

- Photolysis Studies : Exclude samples to UV light (254 nm) and monitor degradation products (e.g., monoesters) via high-resolution LC-QTOF-MS. Compare kinetics with DEHP to assess ethoxyethoxy chain stability .

- Microbial Biodegradation : Use activated sludge inocula under aerobic conditions. Measure residual phthalate via GC-MS and identify metabolites (e.g., phthalic acid) .

- Quantum Chemical Modeling : Calculate bond dissociation energies (BDEs) for ester groups to predict hydrolytic susceptibility. Validate with experimental half-life data .

Q. What synthetic approaches optimize the yield of this compound while minimizing byproducts?

Methodological Answer:

- Esterification : React phthalic anhydride with 2-(2-ethoxyethoxy)ethanol in a 1:2 molar ratio. Use acid catalysts (e.g., H2SO4) at 120–140°C under nitrogen to prevent oxidation .

- Purification : Employ fractional distillation (bp: ~300°C) followed by silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the target compound from monoester byproducts .

- Quality Control : Verify purity (>98%) via 1H NMR (δ 4.2–4.4 ppm for ester-linked CH2 groups) and elemental analysis .

Data Contradiction Analysis